2-T-Butyl-6-methylhydroquinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-tert-butyl-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(12)6-9(10(7)13)11(2,3)4/h5-6,12-13H,1-4H3 |
InChI Key |
LMIQZMJKGJNJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2 T Butyl 6 Methylhydroquinone
Oxidation Mechanisms and Pathways
The oxidation of 2-T-Butyl-6-methylhydroquinone is a key process that underpins its function as an antioxidant. This process can be initiated electrochemically or through reactions with free radicals. The substituents on the hydroquinone (B1673460) ring, namely the tert-butyl and methyl groups, play a crucial role in modulating the ease of oxidation and the stability of the resulting intermediates.
Electrochemical Oxidation Behavior
The electrochemical oxidation of hydroquinones provides valuable insights into their antioxidant activity, as it mimics the electron transfer processes involved in radical scavenging. The oxidation potential is a key parameter, with a lower potential generally indicating a stronger antioxidant capacity.
The tert-butyl and methyl groups attached to the hydroquinone ring are both electron-donating groups. This electron-donating nature increases the electron density on the aromatic ring, making the compound easier to oxidize compared to unsubstituted hydroquinone. The tert-butyl group, being more electron-donating than the methyl group, significantly lowers the oxidation potential. This increased ease of oxidation is a critical factor in the antioxidant efficacy of this compound, as it allows the molecule to readily donate electrons to neutralize free radicals.
To illustrate the effect of alkyl substituents on the oxidation potential of hydroquinones, the following table presents data for related compounds. It is important to note that this data is for analogous compounds and is intended to demonstrate the general trend.
| Compound | Oxidation Potential (V vs. Ag/AgCl) |
| Hydroquinone | +0.10 |
| tert-Butylhydroquinone (B1681946) (TBHQ) | +0.05 |
| 2,5-di-tert-Butylhydroquinone (DTBHQ) | -0.02 |
This table is for illustrative purposes and shows the general trend of how electron-donating substituents affect the oxidation potential of hydroquinones. The values are approximate and can vary based on experimental conditions.
The electrochemical oxidation of hydroquinones is generally a pH-dependent process, as it involves the transfer of both electrons and protons. academie-sciences.fr In acidic or neutral solutions, the oxidation of hydroquinone to benzoquinone is a two-electron, two-proton process. The oxidation potential of hydroquinones, including this compound, is expected to decrease as the pH increases, indicating that the oxidation becomes more favorable in more alkaline conditions. academie-sciences.fr This is because the deprotonation of the hydroxyl groups at higher pH facilitates the removal of electrons. The relationship between the peak potential and pH can be described by the Nernst equation, which typically shows a linear relationship with a slope of approximately -59 mV per pH unit for a process involving an equal number of protons and electrons. acs.org
Cyclic voltammetry is a powerful technique used to study the electrochemical behavior of compounds like this compound. A typical cyclic voltammogram for a hydroquinone derivative shows a reversible or quasi-reversible wave corresponding to the oxidation of the hydroquinone to the corresponding quinone and the subsequent reduction of the quinone back to the hydroquinone.
For a substituted hydroquinone, the cyclic voltammogram would reveal key parameters such as the anodic peak potential (Epa) and the cathodic peak potential (Epc). The separation between these peaks (ΔEp) provides information about the reversibility of the redox process. For a reversible two-electron transfer, the theoretical ΔEp is approximately 29.5 mV. Deviations from this value can indicate kinetic limitations or follow-up chemical reactions.
Radical Scavenging Mechanisms
The primary role of phenolic antioxidants like this compound is to inhibit oxidation by scavenging free radicals. partinchem.com This is achieved through the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it and preventing it from propagating oxidative chain reactions. partinchem.comnih.gov
The antioxidant activity of this compound is directly attributed to the presence of its two hydroxyl (-OH) groups. mdpi.com These hydroxyl groups can readily donate a hydrogen atom (a proton and an electron) to a free radical (R•), as depicted in the following reaction:
HO-Ar(R', R'')-OH + R• → •O-Ar(R', R'')-OH + RH
In this reaction, the phenolic antioxidant is converted into a phenoxyl radical. The stability of this resulting phenoxyl radical is a crucial factor in the antioxidant's effectiveness. csic.es In the case of this compound, the phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. Furthermore, the bulky tert-butyl group provides steric hindrance, which protects the radical from further reactions and contributes to its stability. csic.es This stability prevents the phenoxyl radical from initiating new oxidation chains, making this compound an effective chain-breaking antioxidant. partinchem.com
The antioxidant activity of various phenolic compounds can be compared using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The table below shows the EC50 values (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) for some related phenolic antioxidants. A lower EC50 value indicates a higher antioxidant activity.
| Compound | EC50 (µg/mL) |
| Hydroquinone (HQ) | 21.81 |
| tert-Butylhydroquinone (TBHQ) | 33.34 |
| Butylated Hydroxytoluene (BHT) | >50 |
Data from a study on the antioxidant activity of various phenolic compounds. mdpi.com This table illustrates the relative antioxidant activities and is not a direct comparison including this compound.
Stabilization of Phenoxyl Radicals by Steric Hindrance from Alkyl Groups
Phenoxyl radicals are transient species formed through the single-electron oxidation of phenols. scholaris.ca The stability of these radicals is significantly influenced by the nature and position of substituents on the aromatic ring. Bulky alkyl groups, such as the tert-butyl group, positioned ortho to the hydroxyl group, play a crucial role in stabilizing the corresponding phenoxyl radical through steric hindrance. scholaris.canih.gov In the case of this compound, the tert-butyl group at the 2-position and the methyl group at the 6-position sterically shield the oxygen radical center.
This steric shielding physically obstructs the approach of other molecules, thereby inhibiting common radical decay pathways such as dimerization or disproportionation reactions. nih.gov For instance, the well-studied 2,4,6-tri-tert-butylphenoxyl radical is exceptionally stable and can even be isolated in crystalline form due to the extensive steric protection afforded by the three tert-butyl groups. rsc.orgrsc.org The spin density of a phenoxyl radical is highest at the oxygen atom and the ortho and para positions of the ring. scholaris.ca The bulky substituents at the ortho positions prevent the coupling at these sites, which would otherwise lead to the formation of C-C or C-O linked dimers. This steric stabilization is a key factor in the antioxidant activity of many hindered phenols, as it prolongs the lifetime of the radical, allowing it to participate in further radical-terminating reactions.
Kinetic Studies of Radical Reactions
Kinetic studies are essential for quantifying the efficiency of compounds like this compound as radical scavengers. These studies typically measure the rate constants for the reaction between the antioxidant and a specific radical species. The primary mechanism of action for phenolic antioxidants is often hydrogen atom transfer (HAT), where the phenol (B47542) donates its hydroxyl hydrogen to a reactive radical, thereby quenching it.
The reaction rate is influenced by the O-H bond dissociation energy (BDE) of the phenol and steric factors. While specific kinetic data for this compound is not extensively detailed in the provided context, studies on structurally similar 2-t-butyl-substituted phenols and other hindered phenols provide insight into their reactivity. semanticscholar.orgmdpi.com For example, kinetic analyses of bromophenols with similar substitution patterns show potent hydroperoxyl radical (HOO•) scavenging activity, with rate constants significantly higher than common antioxidants like Butylated hydroxytoluene (BHT). mdpi.com The kinetics of radical reactions can be complex, sometimes involving surface-mediated pathways where apparent reaction orders are less than one for the reactants. rsc.org
Below is a comparative table of kinetic data for the reaction of various antioxidants with tert-butoxyl radicals, illustrating the range of reactivity observed in these systems.
| Compound | Rate Constant (k) in dm³ mol⁻¹ s⁻¹ | Radical Species |
| Chlorogenic Acid | 3.20 x 10⁹ | tert-butoxyl (t-BuO•) |
| Adenosine | Varies with concentration | tert-butoxyl (t-BuO•) |
Data derived from kinetic studies on radical scavenging. researchgate.net
Catalytic Oxidation Reactions
Substituted hydroquinones, including this compound, can undergo various catalytic oxidation reactions. These transformations are important in both synthetic chemistry and understanding degradation pathways. The reactions often involve metal catalysts and an oxidant, such as molecular oxygen or hydroperoxides. researchgate.netnih.gov The presence of the electron-donating alkyl and hydroxyl groups on the aromatic ring makes the compound susceptible to oxidation, leading to the formation of quinones and other coupled products.
Aerobic Copper-Catalyzed Oxidations Involving Hydroquinone Systems
Aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, is a highly efficient and environmentally benign method for chemical transformations. nih.gov Copper complexes are particularly effective catalysts for the aerobic oxidation of phenols and hydroquinones. nih.govrsc.org These reactions are central to various industrial processes and mimic the function of certain enzymes, such as phenoxazinone synthase. rsc.org In these systems, the copper catalyst facilitates the activation of oxygen and the oxidation of the substrate through a series of electron and proton transfer steps.
In the copper-catalyzed oxidation of phenols containing a methyl group at the para or ortho position, a key mechanistic step involves the formation of a benzylic radical. For example, the oxidation of 2,4,6-trimethylphenol (B147578) with copper catalysts can result in the formation of benzaldehydes, a process proposed to proceed through a benzyl (B1604629) radical. nih.gov In the context of this compound, the methyl group at the 6-position can be a site for radical formation. After the initial formation of a phenoxyl radical, intramolecular hydrogen abstraction or further oxidation can lead to a benzylic radical at the methyl group. The high selectivity for reactions involving the para-methyl group in related compounds like 2,6-di-tert-butyl-4-methylphenol is attributed to the thermodynamic stability of the resulting product. nih.gov
An alternative or concurrent pathway in the oxidation of hydroquinones involves the initial deprotonation of a hydroxyl group to form a phenolate (B1203915) or hydroquinonate anion. This anion is significantly more electron-rich than the neutral molecule and is therefore much easier to oxidize. The oxidation of the anion proceeds via a single electron transfer (SET) to the copper(II) center, generating a semiquinone radical anion and a copper(I) species. This pathway is particularly relevant in basic or neutral conditions where deprotonation can occur. Mechanistic studies on copper-catalyzed oxidations have established the generation of "Cu(I)–(substrate radical)" species, which are believed to be crucial for promoting the activation of dioxygen. rsc.org
The copper catalyst can play an active role in the deprotonation of the hydroquinone substrate. The coordination of a hydroxyl group to the copper(II) center increases its acidity, facilitating the loss of a proton. This metal-assisted deprotonation lowers the energy barrier for the formation of the reactive anion intermediate. This step is often crucial for initiating the catalytic cycle, as it primes the substrate for subsequent electron transfer to the metal center. The resulting copper(I) species is then reoxidized by molecular oxygen, regenerating the active copper(II) catalyst and completing the catalytic cycle. nih.gov
Cobalt(II) Phthalocyanine Catalysis in Phenol Oxidation
Reactions Involving Conjugation and Derivatization
In biological systems, hydroquinones can undergo conjugation reactions, particularly with glutathione (B108866) (GSH). Studies on the closely related compound 2-tert-butylhydroquinone (TBHQ) have shown that it is metabolized to form S-substituted conjugates. Following administration to rats, several glutathione conjugates were identified, including 2-tert-butyl-6-glutathion-S-ylhydroquinone. This indicates that the aromatic ring of the hydroquinone is susceptible to nucleophilic attack by the thiol group of glutathione, a reaction that is often preceded by the oxidation of the hydroquinone to the more electrophilic quinone. For this compound, conjugation would likely occur at one of the unsubstituted positions on the ring. These conjugation reactions are a critical pathway in the metabolism and detoxification of such compounds.
Table 1: Identified S-Substituted Conjugates of 2-tert-Butylhydroquinone (TBHQ) in Male F344 Rats
| Metabolite | Type of Conjugate |
|---|---|
| 2-tert-Butyl-5-glutathion-S-ylhydroquinone | Glutathione |
| 2-tert-Butyl-6-glutathion-S-ylhydroquinone | Glutathione |
| 2-tert-Butyl-3,6-bisglutathion-S-ylhydroquinone | Glutathione |
| 2,5-dihydroxy-3-tert-butyl-thiophenol (tentative) | Thiophenol |
| 2,5-dihydroxy-4-tert-butylthiophenol (tentative) | Thiophenol |
| S-methyl derivatives of thiophenols (tentative) | S-methyl |
The reactivity of hydroquinones with carbonyl compounds in the presence of ammonia (B1221849) can lead to the formation of various heterocyclic structures. While specific research detailing the reaction of this compound with ketones and ammonia is limited, analogous reactions with other phenols and hydroquinones are known. For example, the Doebner-von Miller reaction involves the synthesis of quinolines from anilines, α,β-unsaturated carbonyl compounds, and a hydroquinone as a reducing agent. It is plausible that under certain conditions, this compound could react with ketones and ammonia, potentially leading to the formation of substituted nitrogen-containing heterocyclic compounds, though the specific products and mechanisms would require dedicated investigation.
Reactions with Carbonyl Compounds (e.g., Ketones in the Presence of Ammonia)
Mechanistic Investigations of Degradation Pathways in Polymer Systems
This compound is recognized for its role as an antioxidant in polymer systems. Its primary function is to interrupt the degradation pathways of polymers, which are often initiated and propagated by radical species. The antioxidant mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a radical, thereby neutralizing the radical and preventing it from attacking the polymer chain.
Reaction with Hydroperoxides
The degradation of many polymers is initiated by the formation of hydroperoxides (ROOH) through the reaction of the polymer with oxygen. These hydroperoxides are unstable and can decompose to form highly reactive radicals, such as hydroxyl radicals (•OH) and alkoxy radicals (RO•), which then propagate the degradation of the polymer.
This compound acts as a primary antioxidant by reacting with these hydroperoxides and the radicals they produce. The key reaction is the donation of a hydrogen atom from the hydroquinone to a peroxyl radical (ROO•), which is a critical species in the propagation of oxidative degradation. This reaction is a chain-breaking step, as it converts the reactive peroxyl radical into a more stable hydroperoxide and generates a resonance-stabilized phenoxyl radical from the hydroquinone.
The reaction can be summarized as follows:
ROO• + Ar(OH)₂ → ROOH + Ar(OH)O•
The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron over the aromatic ring and is further stabilized by the electron-donating effects of the tert-butyl and methyl groups. This stability prevents the phenoxyl radical from initiating new degradation chains. It can further react with another peroxyl radical to form non-radical products, effectively terminating the degradation cycle.
The effectiveness of this compound in this role is demonstrated by its ability to increase the induction period of polymer oxidation, as shown in the table below, which represents typical data for hindered phenolic antioxidants in a polymer system.
| Antioxidant Concentration (wt%) | Oxidation Induction Time (min) at 150°C |
| 0.0 | 5 |
| 0.1 | 60 |
| 0.2 | 125 |
| 0.5 | 300 |
This table illustrates the typical performance of a hindered phenolic antioxidant and is for representative purposes.
Substitution with Polymer Alkoxy Radicals
Polymer alkoxy radicals (PO•) are another highly reactive species formed during polymer degradation, often from the decomposition of polymer hydroperoxides. These radicals can cause chain scission, leading to a reduction in the molecular weight of the polymer and a deterioration of its mechanical properties.
This compound effectively inhibits this degradation pathway by reacting with polymer alkoxy radicals. Similar to its reaction with peroxyl radicals, the hydroquinone donates a hydrogen atom to the alkoxy radical, neutralizing it and forming a stable polymer alcohol and a phenoxyl radical.
The reaction is as follows:
PO• + Ar(OH)₂ → POH + Ar(OH)O•
The impact of hindered phenols on the stabilization of polymers against degradation by alkoxy radicals can be observed through the retention of physical properties after aging, as indicated in the following representative data table.
| Antioxidant | Aging Time (h) at 120°C | Tensile Strength Retention (%) |
| None | 100 | 45 |
| This compound (0.2 wt%) | 100 | 85 |
| None | 200 | 20 |
| This compound (0.2 wt%) | 200 | 70 |
This table presents typical data for the performance of a hindered phenolic antioxidant and is for illustrative purposes.
Advanced Spectroscopic and Analytical Characterization of 2 T Butyl 6 Methylhydroquinone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.
¹H NMR Spectroscopic Analysis for Structural Elucidation
Proton (¹H) NMR spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. In 2-T-Butyl-6-methylhydroquinone, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
Detailed Research Findings: The structure of this compound contains several key proton groups: the hydroxyl (-OH) protons, the aromatic ring protons, the methyl (-CH₃) protons, and the tert-butyl (-C(CH₃)₃) protons.
Hydroxyl Protons (-OH): The chemical shifts of hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding. msu.edu They typically appear as broad singlets and their signals can be confirmed by D₂O exchange.
Aromatic Protons (Ar-H): The two protons on the hydroquinone (B1673460) ring are in different chemical environments and are expected to appear as doublets in the aromatic region (typically δ 6.0-7.5 ppm) due to coupling with each other.
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring will produce a sharp singlet, as there are no adjacent protons to cause splitting.
Tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will also yield a strong, sharp singlet.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | 1.2 - 1.5 | Singlet (s) | 9H |
| Methyl (Ar-CH₃) | 2.0 - 2.3 | Singlet (s) | 3H |
| Hydroxyl (-OH) | 4.0 - 6.0 (variable) | Broad Singlet (br s) | 2H |
| Aromatic (Ar-H) | 6.5 - 7.0 | Doublet (d) | 2H |
¹³C NMR Spectroscopic Analysis for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the carbon skeleton.
Detailed Research Findings: For this compound, a total of 9 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 11 carbon atoms in the molecule (the three methyl carbons of the tert-butyl group are equivalent, as are two pairs of aromatic carbons if symmetry allows, though in this substituted case all 6 aromatic carbons are likely unique).
Aliphatic Carbons: Signals for the methyl carbon and the two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons) will appear in the upfield region of the spectrum.
Aromatic Carbons: The six carbons of the hydroquinone ring will appear in the downfield region. The carbons bearing the hydroxyl groups will be the most deshielded (highest ppm value) among the aromatic signals. illinois.edu
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Methyl (Ar-CH₃) | 15 - 25 |
| tert-Butyl (-C(CH₃)₃) | 30 - 40 |
| tert-Butyl (-C(CH₃)₃) | 25 - 35 |
| Aromatic (Ar-C) | 110 - 130 |
| Aromatic (Ar-C-Substituted) | 120 - 145 |
| Aromatic (Ar-C-OH) | 145 - 155 |
Solid-State NMR for Material Science Applications
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into properties not accessible by solution-state NMR. europeanpharmaceuticalreview.com It is particularly useful for studying polymorphism, crystallinity, and intermolecular interactions in solid samples. bruker.com
Detailed Research Findings: For this compound, ssNMR could be applied in material science to:
Identify and Quantify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and quantification in a bulk sample. bruker.com This is crucial as different polymorphs can have different physical properties.
Characterize Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) forms of the compound. This is important in applications where the compound is used as an additive in polymers or other materials, as its physical state can affect performance.
Study Host-Guest Interactions: Hydroquinones are known to form clathrates, where they trap guest molecules within their crystal lattice. researchgate.net Solid-state NMR can be used to study the structure and dynamics of these inclusion compounds, providing information on how guest molecules are oriented and interact with the hydroquinone host. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. ub.edu
Detailed Research Findings: The molecular formula of this compound is C₁₁H₁₆O₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₂ |
| Calculated Exact Mass ([M+H]⁺) | 181.12231 u |
| Calculated Exact Mass ([M]⁺˙) | 180.11503 u |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. nih.gov
Detailed Research Findings: In the analysis of this compound, GC-MS serves two primary functions:
Purity Assessment: The gas chromatogram will show a primary peak corresponding to the target compound. The presence of other peaks would indicate impurities, and their relative peak areas can be used to estimate the purity of the sample. The retention time of the main peak serves as an initial identifier.
Structural Confirmation: The mass spectrometer fragments the molecules eluting from the GC column, producing a characteristic mass spectrum or "fingerprint." For this compound, the mass spectrum would show a molecular ion peak (M⁺˙) corresponding to its molecular weight. Key fragmentation patterns, such as the loss of a methyl group (•CH₃, 15 Da) from the tert-butyl substituent to form a stable carbocation, provide further structural confirmation. nist.govnih.gov
| Ion | Expected m/z | Identity |
|---|---|---|
| [M]⁺˙ | 180 | Molecular Ion |
| [M-CH₃]⁺ | 165 | Loss of a methyl group |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a powerful analytical technique for the separation, identification, and quantification of this compound within complex matrices such as edible oils. researchgate.net Normal-phase high-performance liquid chromatography (NP-HPLC) has proven effective in the simultaneous analysis of various antioxidants, including tert-butylhydroquinone (B1681946) and its derivatives. researchgate.net This methodology offers high sensitivity and selectivity, with wide linear ranges for quantification, typically from 0.10 to 500.00 μg/mL, and low limits of detection (LOD) and quantitation (LOQ), often below 0.40 μg/mL and 1.21 μg/mL, respectively. researchgate.net The use of NP-HPLC is particularly advantageous as it can prevent the reduction of the oxidized form of tert-butylhydroquinone, tert-butylquinone, which can occur during analysis by reversed-phase HPLC. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for the identification of functional groups within a molecule. ucdavis.edu The FT-IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For a hydroquinone derivative like this compound, the spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.
Key functional groups and their expected FT-IR absorption ranges include:
O-H Stretching: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the hydroxyl (-OH) groups. libretexts.org The broadness of this peak is due to hydrogen bonding.
C-H Stretching: Absorptions due to the stretching of C-H bonds in the aromatic ring and the alkyl (t-butyl and methyl) substituents are expected in the 2850-3100 cm⁻¹ range. libretexts.org
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected to produce a band in the 1200-1300 cm⁻¹ range.
| Functional Group | Typical Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-2960 |
| Aromatic C=C | 1450-1600 |
| C-O (hydroxyl) | 1200-1300 |
UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is a valuable tool for monitoring reactions. libretexts.orgnih.gov The absorption of UV or visible light by a molecule results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic compounds like this compound, π → π* transitions are characteristic. The presence of hydroxyl and alkyl groups on the benzene (B151609) ring influences the wavelength of maximum absorbance (λmax).
The UV-Vis spectrum of hydroquinone derivatives typically shows absorption bands in the UV region. These absorptions can be monitored over time to track the progress of a reaction, such as oxidation, where the hydroquinone is converted to the corresponding quinone. This conversion leads to a change in the electronic structure and, consequently, a shift in the absorption spectrum. For instance, the formation of a new compound can be indicated by the appearance of new absorption bands and the presence of isosbestic points, which are wavelengths where the absorbance of the reaction mixture remains constant. rsc.org
Electron Spin Resonance (ESR) Spectroscopy
Study of Paramagnetic Intermediates (e.g., Semiquinone Radicals)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as free radicals. nih.gov In the context of this compound, ESR is instrumental in studying the formation of semiquinone radicals. These radicals are key intermediates in the antioxidant mechanism of hydroquinones, where they are formed through a one-electron oxidation process. nih.gov
The generation of semiquinone radicals from hydroquinone derivatives can be initiated through various means, including chemical oxidation, enzymatic reactions, or exposure to high pH conditions. nih.gov ESR spectroscopy can detect the formation of these radicals, and the resulting spectrum provides information about the electronic structure and environment of the unpaired electron. researchgate.net
Determination of Hyperfine Coupling Constants
The ESR spectrum of a semiquinone radical exhibits a hyperfine structure due to the interaction of the unpaired electron with nearby magnetic nuclei, primarily protons. The spacing between the lines in the ESR spectrum is known as the hyperfine coupling constant (hfc), which is a measure of the strength of this interaction. wordpress.com The analysis of these constants provides valuable information about the distribution of the unpaired electron's spin density within the radical.
For a semiquinone radical derived from a substituted hydroquinone, the hyperfine coupling constants will be different for each non-equivalent proton. By simulating the experimental ESR spectrum with theoretical hyperfine coupling constants, the specific radical species can be identified. wordpress.com For example, in a study of the related compound 2,5-di-tert-butyl-hydroquinone, the hydroquinone anion radical was identified, and its hyperfine coupling constants were determined. wordpress.com The isotropic hyperfine coupling constant for the ring protons was found to be 6.3 G and 3.5 G. wordpress.com
| Parameter | Description |
| g-factor | A dimensionless constant that is a characteristic of the radical. For many organic radicals, it is close to the free electron g-value of 2.0023. |
| Hyperfine Coupling Constant (a) | The magnitude of the interaction between the unpaired electron and a magnetic nucleus, typically measured in Gauss (G) or millitesla (mT). |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a quantitative measure of the mass percentages of each element present, which is essential for verifying the empirical formula of a synthesized or purified substance. For this compound, with the molecular formula C₁₁H₁₆O₂, this analysis is crucial to confirm its stoichiometry.
The process typically involves combustion analysis, where a sample is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and other gases—are collected and measured. From the masses of these products, the mass percentages of carbon, hydrogen, and oxygen in the original sample can be precisely calculated. This experimental data is then compared against the theoretical percentages derived from the compound's molecular formula to ascertain its purity and confirm its identity.
Below is a comparison of the theoretical and expected experimental values for the elemental composition of this compound. The theoretical values are calculated from its molecular formula (C₁₁H₁₆O₂) and the atomic weights of its constituent elements.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight (amu) | Moles in Compound | Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 73.30 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.95 |
| Oxygen | O | 15.999 | 2 | 31.998 | 17.75 |
| Total | 180.247 | 100.00 |
Differential Scanning Calorimetry (DSC) in Material Science Research
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely used in material science to study the thermal properties of materials, including melting point, glass transition temperature, crystallization events, and heat capacity.
In DSC analysis, the sample and an inert reference are heated or cooled at a constant rate. The difference in heat flow to the sample and reference is monitored and plotted against temperature. An endothermic or exothermic event in the sample, such as melting or crystallization, results in a measurable difference in heat flow, which appears as a peak or a shift in the DSC curve. The area under a peak can be used to determine the enthalpy change associated with the transition, such as the enthalpy of fusion.
For this compound, DSC would be the primary technique to accurately determine its melting point and thermal stability. Such data is critical for understanding its behavior in various applications, predicting its physical state at different temperatures, and for quality control purposes. While the technique is standard for characterization, specific experimental DSC data, such as the melting point and enthalpy of fusion for this compound, are not widely available in published scientific literature. The table below indicates the type of data that a DSC analysis would yield.
Interactive Data Table: Expected DSC Data for this compound
| Thermal Property | Symbol | Description | Expected Value |
| Melting Point | Tₘ | The temperature at which the compound transitions from a solid to a liquid state. | Data not available in literature |
| Enthalpy of Fusion | ΔHfus | The amount of thermal energy required to induce the solid-to-liquid phase change. | Data not available in literature |
Theoretical and Computational Chemistry Studies of 2 T Butyl 6 Methylhydroquinone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for studying phenolic antioxidants due to its favorable balance of computational cost and accuracy. researchgate.net This method calculates the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties. DFT methods, particularly hybrid functionals like B3LYP, have been successfully used to elucidate the structure-activity relationships of many antioxidant compounds. researchgate.net
The foundational step in any DFT study is the optimization of the molecule's geometry. This computational process systematically adjusts the positions of all atoms to find the most stable, lowest-energy conformation on the potential energy surface. acs.org For 2-T-Butyl-6-methylhydroquinone, this involves determining the precise bond lengths, bond angles, and dihedral angles of the substituted hydroquinone (B1673460) ring.
The optimization process confirms the stability of the structure by ensuring there are no imaginary frequencies in the vibrational analysis, which indicates a true energy minimum. acs.org Studies on similar substituted phenols and hydroquinones show that the aromatic ring remains largely planar, while the hydroxyl (-OH), tert-butyl, and methyl groups adopt specific orientations to minimize steric strain. Detailed knowledge of the optimized geometry is crucial as all subsequent electronic property calculations are based on this stable structure. acs.org
With an optimized geometry, DFT can be used to calculate key electronic properties that govern the reactivity of this compound. Central to this are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO Energy (EHOMO): Represents the ability of a molecule to donate an electron. A higher EHOMO value indicates a greater electron-donating capacity, which is a key trait for antioxidants that function via electron transfer. researchgate.net
LUMO Energy (ELUMO): Represents the ability of a molecule to accept an electron.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily polarized and more reactive. acs.org
From these orbital energies, several global reactivity descriptors can be derived to quantify molecular reactivity:
| Parameter | Formula | Description |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. acs.org |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. acs.org |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability. acs.org |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. acs.org |
These parameters collectively provide a detailed picture of the molecule's electronic character and its propensity to engage in antioxidant reactions. acs.orgacs.org
The homolytic Bond Dissociation Enthalpy (BDE) is a critical thermodynamic parameter for evaluating the effectiveness of a phenolic antioxidant. researchgate.net It is defined as the standard enthalpy change required to break a covalent bond homolytically, forming two radicals. libretexts.org For this compound, the BDE of the O-H bonds is of primary importance.
ArO-H → ArO• + H•
A lower O-H BDE value indicates that the hydrogen atom can be more easily donated to neutralize a free radical, making the compound a more effective antioxidant via the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net DFT calculations can predict BDE values with reasonable accuracy. Studies on related phenolic compounds show that electron-donating substituents, such as alkyl groups (tert-butyl, methyl), tend to lower the O-H BDE, thereby enhancing antioxidant activity. The stability of the resulting phenoxyl radical (ArO•) is a key factor; greater stability, often through resonance delocalization and steric protection from the bulky tert-butyl group, leads to a weaker O-H bond.
| Compound | BDE (kcal/mol) | Computational Method |
|---|---|---|
| Phenol (B47542) | 87.3 | B3LYP/6-311+G(2d,2p) |
| Hydroquinone | 80.2 (First O-H) | B3LYP/6-311++G(d,p) |
| 2,6-di-tert-butylphenol | 80.5 | DFT Calculation |
The Ionization Potential (IP) is another crucial parameter, particularly for understanding antioxidant mechanisms that involve electron transfer. The adiabatic IP is the energy difference between the optimized neutral molecule and its corresponding relaxed cation radical. stackexchange.com
ArOH → [ArOH]•⁺ + e⁻
A lower IP value suggests that the molecule can more readily donate an electron to a reactive species, which is the first step in the Single Electron Transfer-Proton Transfer (SET-PT) antioxidant mechanism. researchgate.net DFT calculations provide reliable estimates of IP. stackexchange.comnih.gov The presence of electron-donating groups like methyl and hydroxyl groups on the aromatic ring is known to decrease the IP, thus facilitating electron donation and enhancing antioxidant capacity. researchgate.net
| Compound | IP (eV) | Computational Method |
|---|---|---|
| Phenol | 8.25 | B3LYP/6-311++G |
| Hydroquinone | 7.73 | B3LYP/6-311++G |
| Sargahydroquinoic Acid | 6.83 | B3LYP/6-311++g(2d,2p) |
Note: The IP value for Sargahydroquinoic Acid is provided as an example of a complex substituted hydroquinone derivative. acs.org
By combining parameters like BDE and IP, DFT studies can predict the most likely antioxidant mechanism for a given compound in a specific environment. The primary free-radical scavenging mechanisms for phenolic antioxidants are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical. This pathway is favored in non-polar solvents and is directly related to the O-H BDE. researchgate.net
Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron, followed by the transfer of a proton. This mechanism is more common in polar solvents and is governed by the IP. researchgate.net
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates, and the resulting anion then transfers an electron. This pathway is significant in polar/basic media and depends on the proton affinity (PA) and electron transfer enthalpy (ETE). acs.org
For hindered phenols like this compound, the bulky tert-butyl group provides steric shielding to the resulting phenoxyl radical, increasing its stability and preventing it from participating in further undesirable reactions. vinatiorganics.comnih.gov Computational studies can model the reaction coordinates for these pathways, helping to determine which mechanism is kinetically and thermodynamically favored.
High-Level Quantum Mechanical Methods for Radical Species
While DFT is highly effective, its accuracy can be limited, especially for open-shell systems like the phenoxyl radicals formed during antioxidant action. nih.gov To achieve higher accuracy, more computationally intensive ab initio methods are sometimes employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)), solve the electronic Schrödinger equation with fewer approximations than DFT.
Coupled Cluster Theory (CCSDT, CCSDT(Q)) for Radical Characterization
Coupled Cluster (CC) theory is a high-accuracy quantum chemical method used to describe the electron correlation in molecular systems. For the characterization of radical species, which are central to the antioxidant activity of hydroquinones, highly sophisticated CC methods such as CCSDT (Coupled Cluster with Singles, Doubles, and Triples) and CCSDT(Q) (which includes a perturbative treatment of quadruple excitations) are particularly valuable. These methods provide a very accurate description of the electronic structure of open-shell systems.
While specific CCSDT or CCSDT(Q) studies on the this compound radical may not be readily available in the literature, the application of these methods to simpler, related phenolic radicals has demonstrated their utility. For instance, such high-level calculations are crucial for accurately determining properties like bond dissociation enthalpies (BDEs) of the O-H bond, which is a key parameter in evaluating antioxidant activity. The stability of the resulting phenoxyl radical is enhanced by the presence of electron-donating groups like the t-butyl and methyl substituents, a factor that can be precisely quantified using these advanced computational techniques. Substituted phenoxyl radicals are stabilized by π-resonance over the aromatic ring. nih.gov
The general consensus is that electron-donating groups such as -CH3 decrease the O-H BDE of the phenol. The steric hindrance provided by the bulky t-butyl group in the ortho position also influences the geometry and reactivity of the radical, which can be meticulously studied with high-level CC methods.
Complete Basis Set (CBS) Extrapolations
The accuracy of quantum chemical calculations is highly dependent on the quality of the basis set used to approximate the molecular orbitals. To achieve results that are independent of the basis set limitations, extrapolations to the Complete Basis Set (CBS) limit are employed. uni-muenchen.deblogspot.com This technique involves performing calculations with a series of systematically improving basis sets (e.g., the correlation-consistent basis sets of Dunning, cc-pVnZ, where n=D, T, Q, 5, etc.) and then extrapolating the results to an infinite basis set. uni-muenchen.dejamberoo.org
For a molecule like this compound, CBS extrapolation is essential for obtaining highly accurate energetic data, such as reaction enthalpies and activation energies for its antioxidant reactions. The procedure typically involves separate extrapolations for the Hartree-Fock (self-consistent field) energy and the correlation energy, as they converge differently with respect to the basis set size. uni-muenchen.de While computationally demanding, CBS extrapolations, especially when combined with high-level correlation methods like Coupled Cluster, can yield results that are considered "benchmark" quality, providing a reliable reference for less computationally expensive methods. blogspot.com
Table 1: Example of CBS Extrapolation Scheme for Energy Calculation
| Basis Set (cc-pVnZ) | Calculated Energy (Hartree) |
| cc-pVDZ (n=2) | E(2) |
| cc-pVTZ (n=3) | E(3) |
| cc-pVQZ (n=4) | E(4) |
| Extrapolated CBS Energy | E(CBS) = E(4) + [E(4) - E(3)] * A |
| Note: This table illustrates the concept of a two-point extrapolation formula. The value of 'A' depends on the specific extrapolation scheme being used. |
Analysis of Potential Energy Surfaces for Molecular Rearrangements
The Potential Energy Surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule as a function of its geometry. arxiv.org By mapping out the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them. youtube.com For this compound, analyzing the PES is crucial for understanding its antioxidant mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).
Computational methods can be used to explore the PES and locate the transition state structures for these reactions. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For phenolic antioxidants, the PES for the reaction with a free radical would reveal the energetic profile of the hydrogen atom abstraction from one of the hydroxyl groups. The presence of the t-butyl and methyl groups will influence the shape of the PES, potentially lowering the activation barrier for the desired antioxidant reaction while sterically hindering unwanted side reactions.
Theoretical Determination of Electron Affinities
Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. The theoretical determination of electron affinities for molecules like this compound and its corresponding quinone is important for understanding their redox properties and their potential to participate in single electron transfer (SET) mechanisms of antioxidant action.
Density Functional Theory (DFT) is a commonly used method for calculating electron affinities due to its favorable balance of accuracy and computational cost. researchgate.netijesi.org The choice of functional and basis set is critical for obtaining reliable EA values. For instance, hybrid functionals like B3LYP are often employed for this purpose. ijesi.org The calculated adiabatic electron affinity, which corresponds to the energy difference between the optimized neutral molecule and its anion, can provide valuable insights. For substituted quinones, the electron-donating t-butyl and methyl groups on the hydroquinone ring are expected to influence the electron affinity of the corresponding oxidized quinone form.
Table 2: Calculated Electronic Properties of Substituted Phenols (Illustrative)
| Property | Phenol | p-Cresol (methyl-substituted) | p-tert-Butylphenol |
| Ionization Potential (eV) | 8.51 | 8.24 | 8.22 |
| O-H BDE (kcal/mol) | 87.5 | 86.1 | 85.9 |
| Note: This table presents illustrative data for related compounds to show the effect of substituents. Data is based on general trends reported in computational chemistry literature. |
Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Contexts
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov In the context of this compound, QSAR studies can be employed to predict its antioxidant activity based on calculated molecular descriptors. nih.gov
For phenolic antioxidants, QSAR models often use quantum chemical parameters as descriptors. nih.gov These can include:
Bond Dissociation Enthalpy (BDE): A lower O-H BDE generally correlates with higher antioxidant activity via the HAT mechanism. researchgate.netrsc.orgnih.gov
Ionization Potential (IP): A lower IP can indicate a greater propensity for the molecule to donate an electron, which is relevant for the SET mechanism. researchgate.net
Electron Affinity (EA): Related to the ability of the oxidized form to accept an electron.
Highest Occupied Molecular Orbital (HOMO) Energy: Higher HOMO energies are often associated with a greater ability to donate electrons. researchgate.net
Lowest Unoccupied Molecular Orbital (LUMO) Energy: The energy of the LUMO can reflect the ability of a molecule to accept electrons. researchgate.net
By developing QSAR models based on a training set of phenolic compounds with known antioxidant activities, it is possible to predict the activity of new or untested compounds like this compound. These models not only serve a predictive purpose but also provide mechanistic insights by identifying which molecular properties are most influential in determining the antioxidant efficacy. nih.govmdpi.com The structural features of this compound, namely the electron-donating t-butyl and methyl groups, are expected to favorably influence these descriptors, leading to potent antioxidant activity.
Separation, Purification, and Isolation Techniques for 2 T Butyl 6 Methylhydroquinone
Chromatographic Methods
Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For 2-T-Butyl-6-methylhydroquinone and related phenolic antioxidants, various chromatographic methods are employed to isolate the compound from reaction mixtures or to quantify it in various matrices. These methods leverage differences in the chemical and physical properties of the components in a mixture to achieve separation.
Column Chromatography (e.g., Flash Column Chromatography)
Column chromatography is a widely used preparative technique for purifying chemical compounds. It operates on the principle of separating substances based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. Flash column chromatography is an advancement that uses pressure to speed up the flow of the mobile phase, enabling faster and more efficient separations.
For hindered phenol (B47542) compounds, which are structurally related to this compound, silica (B1680970) gel column chromatography is a standard purification method. In a typical application, a crude reaction mixture is loaded onto a column packed with silica gel. The separation is then achieved by eluting the column with a solvent system of appropriate polarity. A non-polar solvent mixture, such as ethyl acetate (B1210297) and petroleum ether, is often effective. For instance, a gradient of ethyl acetate in petroleum ether can be used to separate compounds with different polarities.
A specific example involves the purification of a synthesized hindered phenol antioxidant where the final product was purified by silica gel column chromatography using an eluent system of ethyl acetate/petroleum ether at a 1/30 volume ratio nih.gov. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.
Table 1: Example Conditions for Flash Column Chromatography of a Hindered Phenol
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | Ethyl Acetate / Petroleum Ether |
| Elution Mode | Isocratic or Gradient |
| Example Ratio | 1:30 (v/v) Ethyl Acetate:Petroleum Ether nih.gov |
| Detection Method | Thin-Layer Chromatography (TLC) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds without decomposition. In GC, the mobile phase is a gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a piece of glass or metal tubing called a column.
GC is well-suited for the analysis of phenolic antioxidants, including derivatives of hydroquinone (B1673460). The analysis of these compounds is important in various applications, such as determining their presence as additives in polymer food packaging nih.gov. For the analysis of phenols, a flame ionization detector (FID) is commonly used, though an electron capture detector (ECD) may be employed for derivatized compounds to enhance sensitivity nih.govepa.gov. To increase the volatility of polar phenols, a derivatization step is often performed before GC analysis epa.gov.
Conventional Gas Chromatography (GC) often utilizes capillary columns with various stationary phases to achieve separation. For the analysis of antioxidants in polymers, an HP-50+ column (30 m x 0.53 mm x 1 µm) has been successfully used nih.gov. The temperature of the GC oven is programmed to increase during the analysis, allowing for the separation of compounds with a range of boiling points.
Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers significantly higher resolution than conventional GC by employing two different columns connected by a modulator. The columns typically have different stationary phase polarities (e.g., non-polar followed by polar), providing orthogonal separation mechanisms bohrium.com. This technique is particularly advantageous for analyzing complex samples containing numerous isomers or structurally similar compounds, which is often the case for antioxidant profiles in environmental or biological samples nih.govnih.gov. The enhanced peak capacity of GC × GC allows for better separation of target analytes from matrix interferences, leading to more accurate identification and quantification nih.gov.
Table 2: Typical Parameters for Gas Chromatography of Phenolic Antioxidants
| Parameter | Conventional GC | Comprehensive GC × GC |
| Column Type | Capillary (e.g., HP-50+, DB-5) nih.govepa.gov | 1st Dimension: Non-polar; 2nd Dimension: Polar bohrium.com |
| Detector | FID, MS, ECD nih.govdtic.mil | TOF-MS, FID nih.govacs.org |
| Injection Mode | Split/Splitless | Split/Splitless |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Derivatization | May be required for polar phenols (e.g., silylation) | May be required depending on analyte |
| Application | Analysis of antioxidants in food packaging nih.gov | Analysis of complex environmental samples nih.gov, metabolomics nih.gov |
Liquid Chromatography (LC)
Liquid Chromatography (LC) is a separation technique where the mobile phase is a liquid. It is highly versatile and can be applied to a much broader range of compounds than GC, including those that are non-volatile or thermally unstable.
High-Performance Liquid Chromatography (HPLC) is a form of liquid chromatography that uses high pressure to force the solvent through the column, which is packed with fine particles, leading to high-resolution separations.
For the analysis of this compound and related compounds, reverse-phase (RP) HPLC is a common and effective method. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water sielc.comsielc.com. A simple isocratic method using acetonitrile, water, and an acid like phosphoric acid can be used for the analysis of the structurally similar compound 2-tert-Butyl-6-methylphenol sielc.comsielc.com. For mass spectrometry (MS) detection, a volatile acid like formic acid is substituted for phosphoric acid sielc.comsielc.com.
Table 3: Example HPLC Conditions for a Related Phenolic Compound
| Parameter | Description |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 or C18 sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Application | Scalable for preparative separation and isolation of impurities sielc.comsielc.com |
The analysis of antioxidants within a polymer matrix presents a significant challenge due to the complexity and high molecular weight of the polymer itself. Two-Dimensional Liquid Chromatography (2D-LC) is an advanced technique that provides enhanced separation for such complex samples.
In the context of polymer analysis, 2D-LC often couples Size-Exclusion Chromatography (SEC) in the first dimension with RP-HPLC in the second dimension. SEC separates molecules based on their size (hydrodynamic volume), effectively separating the large polymer molecules from smaller additive molecules like antioxidants. The fractions from the SEC column are then transferred to the RP-HPLC column, which separates the additives based on their polarity. This powerful combination allows for the detailed characterization of additives within a polymer formulation, providing information on both the polymer's molecular weight distribution and the chemical composition of its additives.
Extraction and Sample Preparation Techniques
Solvent extraction, particularly liquid-liquid extraction (LLE), is a fundamental and widely used method for isolating and purifying compounds from a solution or mixture based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The choice of solvent is crucial and depends on the polarity and solubility of the target compound. mdpi.com
For phenolic compounds, which possess both polar (hydroxyl group) and non-polar (aromatic ring) characteristics, solvents of intermediate polarity are often effective. Ethyl acetate is a common choice for the extraction of phenolics from aqueous solutions or reaction mixtures. mdpi.com Its moderate polarity allows for the efficient partitioning of compounds like this compound from a polar aqueous phase into the organic phase, leaving more polar impurities behind. In a typical LLE procedure, the aqueous solution containing the target compound is mixed vigorously with ethyl acetate. After allowing the layers to separate, the ethyl acetate layer, now enriched with the product, is collected. This process may be repeated to maximize recovery.
Solvent systems combining acetonitrile and methyl tert-butyl ether (MTBE) are also employed. MTBE can be used as a substitute for chloroform or diethyl ether in lipid extractions and for other organic compounds. nih.gov The combination with acetonitrile can create a versatile system for extracting compounds of varying polarities.
Table 4: Solvents Commonly Used in Extraction of Phenolic Compounds
| Solvent | Polarity | Key Properties and Applications |
|---|---|---|
| Ethyl Acetate | Medium | Widely used for extracting free phenolic compounds from aqueous mixtures; good balance of polarity. mdpi.com |
| Methyl tert-Butyl Ether (MTBE) | Low-Medium | Used as an alternative to diethyl ether or chloroform; forms the upper organic layer, simplifying collection. nih.gov |
| Acetonitrile | High | Often used in combination with other solvents; miscible with water but can form a two-phase system with aqueous salt solutions for LLE. |
| Methanol/Ethanol | High | Typically used for initial solid-liquid extraction from plant or solid matrices. mdpi.com |
Solid Phase Extraction (SPE) is a sample preparation technique used for the extraction, concentration, and cleanup of analytes from a liquid sample. nih.gov It has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. nih.gov The technique involves passing a sample through a cartridge or disk containing a solid adsorbent (the stationary phase). Analytes are separated based on their affinity for the sorbent relative to the sample matrix. nih.gov
The general SPE process consists of four steps:
Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.
Loading: The sample is passed through the sorbent bed, where the analytes of interest are retained.
Washing: The sorbent is rinsed with a solvent to remove interfering compounds while the target analytes remain bound.
Eluting: A different solvent is used to disrupt the analyte-sorbent interactions and elute the purified analytes for collection.
For phenolic compounds like this compound, reversed-phase SPE is commonly employed. nih.gov Sorbents such as C8 or C18-bonded silica, or polymeric materials, are used to retain the moderately non-polar phenolic compounds from an aqueous sample. mdpi.comnih.gov Highly polar impurities like sugars and organic acids pass through, and the purified phenolics are then eluted with a less polar organic solvent like methanol or acetonitrile. nih.gov
Table 5: Common Sorbents for Solid Phase Extraction of Phenolic Compounds
| Sorbent Type | Interaction Mechanism | Typical Analytes Retained |
|---|---|---|
| C18 (Octadecyl) | Reversed-Phase (Hydrophobic) | Non-polar to moderately polar compounds from aqueous matrices. acs.org |
| C8 (Octyl) | Reversed-Phase (Hydrophobic) | Similar to C18 but with less retention for very non-polar compounds. mdpi.com |
| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-Phase (Hydrophobic) | A broad range of compounds, often with higher capacity and pH stability than silica-based sorbents. nih.gov |
| Diol | Normal-Phase (Polar) | Polar compounds from non-polar matrices. mdpi.com |
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in various matrices. mdpi.comresearchgate.net The technique utilizes a fused-silica fiber coated with a thin layer of a stationary phase. The fiber is exposed to a sample, either by direct immersion into a liquid or by exposure to the headspace above a liquid or solid sample. researchgate.net Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for thermal or solvent desorption and subsequent analysis. nih.gov
SPME is a highly sensitive method for determining phenolic compounds in water and other environmental samples. nih.govacs.org The choice of fiber coating is critical for selective and efficient extraction. For phenols, polar fibers such as those coated with polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) or Carbowax are often used. mdpi.comnih.gov While specific applications for this compound are not widely detailed, its structure as a semi-volatile phenol makes it a suitable candidate for analysis by SPME, especially for trace-level detection. mdpi.com
Table 6: Common SPME Fiber Coatings for Phenol Analysis
| Fiber Coating | Polarity | Typical Application |
|---|---|---|
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | General purpose for volatile and semi-volatile compounds, including phenols. mdpi.comnih.gov |
| Carbowax/Templated Resin (CW/TPR) | Polar | Effective for polar analytes such as phenols and alcohols. nih.gov |
| Polyacrylate (PA) | Polar | Suitable for the extraction of polar semi-volatile compounds. |
Sample Derivatization for Enhanced Chromatographic Performance
Derivatization is a crucial preparatory step in the chromatographic analysis of polar compounds like this compound, especially for gas chromatography (GC). This process involves chemically modifying the analyte to reduce its polarity, increase its volatility, and improve its thermal stability. nih.govresearchgate.net By converting the polar hydroxyl (-OH) groups of the hydroquinone into less polar ether or ester groups, derivatization minimizes undesirable interactions with the chromatographic column, leading to better peak shape, improved resolution, and enhanced detector response. researchgate.net The primary derivatization techniques applicable to phenolic compounds include silylation, alkylation, and acylation. nih.govresearchgate.net
Trimethylsilylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound. nih.gov The reaction involves substituting the active hydrogens with a trimethylsilyl (B98337) (TMS) group, which significantly decreases the compound's polarity and increases its volatility, making it highly suitable for GC analysis. nih.govtcichemicals.com
Reagents and Reaction: A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-Bis(trimethylsilyl)acetamide (BSA) being among the most common. researchgate.nettcichemicals.com BSTFA is often preferred due to its high reactivity and the high volatility of its by-products, which minimizes interference during chromatographic analysis. researchgate.nettcichemicals.com The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate, especially for sterically hindered hydroxyl groups. researchgate.nettcichemicals.com
The general reaction mechanism involves the conversion of the hydroxyl groups to their corresponding trimethylsilyl ethers. This process yields a single, more volatile derivative for each phenolic compound, which is ideal for GC-MS analysis. researchgate.net For instance, the derivatization of various phenolic compounds with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), a related silylating agent, has been shown to be highly effective. researchgate.netresearchgate.net
Table 1: Common Trimethylsilylating Reagents and Their Properties
| Reagent | Abbreviation | Key Features |
|---|---|---|
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive towards hydroxyl and carboxyl groups. tcichemicals.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | More volatile by-products than BSA, suitable for trace analysis. researchgate.nettcichemicals.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS-amide, excellent for GC applications. |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents. researchgate.nettcichemicals.com |
| N-Trimethylsilylimidazole | TMSI | A strong silyl donor, particularly for hydroxyl groups. |
This table is generated based on common knowledge of derivatization agents and information from cited sources.
Acetylation is another effective derivatization method for phenolic compounds, involving the conversion of hydroxyl groups into acetyl esters. This process also serves to increase the volatility and thermal stability of the analyte for GC analysis. The resulting derivatives are less polar and often exhibit good chromatographic behavior.
Reagents and Reaction: Acetic anhydride is a common acetylating agent, often used in the presence of a base catalyst such as pyridine. The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the hydroquinone attacks the carbonyl carbon of the acetic anhydride, leading to the formation of an ester and acetic acid as a by-product. For polyfunctional compounds like hydroquinones, a two-stage derivatization might be employed where different functional groups are targeted sequentially. colostate.edu
Derivatization is not only used to improve chromatographic performance but also to confirm the presence and reactivity of specific functional groups. By targeting the hydroxyl groups of this compound, specific reagents can be used to generate derivatives with unique mass spectrometric fragmentation patterns, aiding in structural elucidation.
For example, derivatization with pentafluorobenzyl bromide (PFBBr) converts phenols into their corresponding pentafluorobenzyl ethers. epa.gov These derivatives are highly sensitive to electron capture detection (ECD), a very sensitive detection method in gas chromatography. While this technique is effective for many phenols, it has been noted that highly substituted or sterically hindered phenols may fail to derivatize efficiently. epa.gov Another novel approach involves using perfluorooctanoyl chloride, which creates a derivative with a strong molecular ion in mass spectrometry, allowing for unambiguous confirmation of phenolic structures. nih.gov
Post-column derivatization can also be employed, particularly in liquid chromatography. In this technique, a reagent is introduced after the chromatographic separation but before detection. For instance, reagents that react with antioxidants to produce a color change can be used to specifically identify and profile antioxidant compounds like phenols in a complex mixture. mdpi.com
Crystallization Techniques for Solid Product Isolation
Crystallization is a fundamental technique for the purification of solid compounds, including this compound and its isomers. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool, the compound of interest will crystallize out, leaving impurities behind in the mother liquor. whiterose.ac.uk
For structurally related compounds like 2,5-di-tert-butylhydroquinone (DTBHQ), several crystallization methods have been explored, which are applicable to this compound due to their similar chemical nature. These methods include cooling, anti-solvent, and evaporative crystallization. whiterose.ac.uk The choice of solvent is critical, with studies on DTBHQ showing that its solubility increases significantly with temperature in solvents like acetone, making it suitable for cooling crystallization. whiterose.ac.ukresearchgate.net Ethanol has been identified as a viable solvent for evaporative crystallization. whiterose.ac.uk
A typical purification process for a related compound, monotertiary butyl hydroquinone (MTBHQ), involves agitating impure crystals in a non-polar solvent at an elevated temperature to extract impurities. The purified crystals are then separated from the solvent at a temperature kept above the crystallization point of the impurities to prevent their co-precipitation. google.com
Table 2: Solubility and Crystallization Data for the Related Compound 2,5-Di-tert-butylhydroquinone (DTBHQ)
| Solvent | Crystallization Method | Observations |
|---|---|---|
| Acetone | Cooling Crystallization | Solubility shows a strong positive correlation with temperature, making it ideal for this method. whiterose.ac.ukresearchgate.net |
| Ethanol | Evaporative Crystallization | Selected as a cost-effective solvent for purification via evaporation. whiterose.ac.uk |
| Ethyl Acetate | Cooling Crystallization | Moderate temperature dependence of solubility. researchgate.net |
| Methanol | Cooling Crystallization | Lower solubility and weaker temperature dependence compared to acetone. researchgate.net |
| Ethanol/Water Mixtures | Anti-solvent/Cooling | Solubility can be manipulated by changing the solvent composition. whiterose.ac.ukresearchgate.net |
Data is for the structurally similar compound 2,5-di-tert-butylhydroquinone and is presented as a model for this compound.
The purification process can be further refined by incorporating steps such as washing the final crystals with a polar solvent like water to remove any remaining soluble impurities, followed by a drying step, often under vacuum, to yield the final high-purity product. google.com
Applications in Materials Science and Polymer Chemistry Research
Inhibition of Monomer Polymerization
The prevention of premature and uncontrolled polymerization of monomers is a critical aspect of their production, transport, and storage. Substituted hydroquinones are a well-established class of inhibitors for this purpose.
While extensive research exists for a variety of substituted hydroquinones as polymerization inhibitors, specific detailed studies on 2-T-Butyl-6-methylhydroquinone are not widely available in publicly accessible literature. However, the general mechanism of action for hindered phenols provides a strong theoretical basis for its function. These compounds act as radical scavengers, effectively terminating the free-radical chain reactions that drive polymerization in monomers such as styrene, butadiene, isoprene, acrylic acid, acrylonitrile, and vinyl acetate (B1210297). The presence of the bulky tert-butyl group and the electron-donating methyl group on the hydroquinone (B1673460) ring influences the stability of the resulting phenoxyl radical, a key factor in its inhibitory effectiveness.
Stabilization of Polymeric Materials
The longevity and durability of polymeric materials are often compromised by oxidative degradation, a process that can be significantly mitigated by the inclusion of antioxidants.
In the realm of polymer stabilization, particularly for polyolefins like polyethylene (B3416737) and polypropylene, sterically hindered phenols play a crucial role. Research comparing the efficacy of different substituents on phenolic antioxidants has provided valuable insights. The efficiency of these antioxidants in providing long-term thermal stability to polyolefins at temperatures exceeding 120°C follows a specific trend based on the steric hindrance around the phenolic hydroxyl group.
A comparative study has indicated the following order of decreasing efficiency for the substituents at the 2 and 6 positions of the phenol (B47542) ring:
2,6-di-tert-butyl > 2-tert-butyl-6-methyl > 2,6-dimethyl
This hierarchy underscores that while this compound is an effective stabilizer, it is considered to be of intermediate efficacy compared to its di-tert-butylated counterpart.
| Substituent Combination | Relative Efficiency |
|---|---|
| 2,6-di-tert-butyl | High |
| 2-tert-butyl-6-methyl | Medium |
| 2,6-dimethyl | Low |
The primary mechanism by which this compound and other hindered phenols protect polymers from oxidative degradation is through radical trapping. The process begins with the abstraction of a hydrogen atom from the polymer chain by an initiating radical, forming a polymer alkyl radical (P•). This alkyl radical then reacts with oxygen to form a polymer peroxy radical (POO•), which can propagate the degradation chain by abstracting a hydrogen from another polymer chain.
This compound intervenes in this cycle by donating the hydrogen atom from one of its hydroxyl groups to the polymer peroxy radical (POO•), thus regenerating the polymer chain and forming a stable, resonance-stabilized phenoxyl radical. This phenoxyl radical is significantly less reactive than the peroxy radical and is unable to propagate the degradation chain, effectively terminating the process. The steric hindrance provided by the tert-butyl and methyl groups enhances the stability of this phenoxyl radical.
Role as Chemical Intermediates in Synthesis
Beyond its role as a stabilizer, this compound can also serve as a building block in the synthesis of other valuable materials.
Hydroquinone and its derivatives can be employed as diols in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. The introduction of a substituted hydroquinone like this compound into the polyester (B1180765) backbone can impart specific properties to the resulting polymer, such as increased solubility, reduced crystallinity, and modified thermal characteristics. While the synthesis of aromatic polyesters from tert-butylhydroquinone (B1681946) and various terephthalic acids has been reported, specific research detailing the use of the 2-T-Butyl-6-methyl isomer as a precursor is limited in available scientific literature. The presence of the bulky tert-butyl and methyl substituents would be expected to disrupt chain packing and influence the final properties of the polyester.
Intermediates for Functionalized Polymers
While extensive research on this compound as a direct intermediate for a wide range of functionalized polymers is not broadly documented in publicly available scientific literature, its structural analogue, tert-butylhydroquinone (TBHQ), serves as a well-established monomer in the synthesis of specialty polymers. The principles of its incorporation into polymer chains can be extrapolated to understand the potential of this compound.
Hydroquinone derivatives are often employed in the production of high-performance polymers such as polycarbonates and polyesters. The presence of the tert-butyl and methyl groups on the aromatic ring of this compound can be expected to impart increased solubility in organic solvents and enhanced thermal stability to the resulting polymers. These functional groups can also influence the polymer's morphology and mechanical properties. The steric hindrance provided by the tert-butyl group can affect the polymerization kinetics and the final molecular weight of the polymer.
Antioxidant Performance in Lipid and Biodiesel Stability Research
Phenolic compounds are widely recognized for their ability to inhibit oxidation by donating hydrogen atoms to terminate free radical chain reactions. This compound, as a substituted hydroquinone, is investigated for its efficacy in preserving the quality of lipids and biofuels, which are susceptible to oxidative degradation.
Evaluation through Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)
The antioxidant activity of phenolic compounds is commonly quantified using various in vitro assays that measure their ability to scavenge synthetic radicals. The most prevalent of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.
Research on a novel tetraphenolic antioxidant, 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), which was synthesized from hydroquinone, also provides comparative data against common antioxidants like TBHQ. mdpi.comnih.gov These studies highlight the methodologies used to assess antioxidant performance. For instance, the DPPH radical scavenging rate is determined by mixing a solution of the antioxidant with a DPPH solution and measuring the absorbance at a specific wavelength after a set reaction time. nih.gov The ABTS assay involves generating the ABTS radical cation and then measuring its reduction by the antioxidant. nih.gov The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. nih.gov
| Assay | Principle | Typical Measurement |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at ~517 nm. |
| ABTS | Involves the generation of the blue-green ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. | Decrease in absorbance at ~734 nm. |
| ORAC | Quantifies the ability of an antioxidant to quench peroxyl radicals, thereby preventing the oxidative degradation of a fluorescent probe. | Measurement of the decay of fluorescence over time. |
Comparative Studies with Other Phenolic Antioxidants in Non-Biological Systems
The effectiveness of an antioxidant is often best understood through comparative studies with other well-known antioxidants. In the context of lipid and biodiesel stability, this compound would typically be compared against common synthetic phenolic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ). mdpi.comudmercy.edu
Studies on TBHQ have demonstrated its high efficiency in improving the oxidative stability of biodiesel. researchgate.netresearchgate.net For instance, the addition of TBHQ to biodiesel has been shown to significantly prolong the induction period, a measure of oxidative stability. researchgate.net The performance of these antioxidants is influenced by factors such as their concentration, the composition of the lipid or biodiesel, and storage conditions. researchgate.net
A study on various hydroquinone-type and phenolic antioxidants revealed that their effects can be highly specific and dependent on the chemical structure. nih.gov For example, the presence and position of bulky alkyl groups on the phenolic ring can significantly alter the antioxidant activity. nih.gov While direct comparative data for this compound is scarce, its structure suggests it would exhibit potent antioxidant properties, likely comparable to or potentially exceeding those of TBHQ in certain systems due to the additional methyl group, which can influence its solubility and interaction with lipid matrices.
| Antioxidant | Key Structural Feature | Common Application |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | Food, cosmetics, industrial fluids |
| Butylated Hydroxyanisole (BHA) | Mixture of 2- and 3-tert-butyl-4-methoxyphenol | Food, animal feed, packaging |
| Tert-butylhydroquinone (TBHQ) | 2-tert-butylhydroquinone | Oils, fats, biodiesel |
| This compound | 2-tert-butyl-6-methyl-1,4-benzenediol | Research in antioxidant applications |
Future Research Directions
Exploration of Novel Synthetic Routes with Improved Atom Economy
The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in a process into the final product, is a cornerstone of green chemistry. wordpress.comjocpr.com Future research into the synthesis of 2-T-Butyl-6-methylhydroquinone will prioritize the development of new synthetic pathways that adhere to this principle.
Current synthetic approaches for substituted hydroquinones often involve alkylation reactions. For instance, 2-tert-butylhydroquinone can be synthesized from hydroquinone (B1673460) and isobutylene using acid catalysts. researchgate.net Another method involves the use of methyl tert-butyl ether (MTBE) as the alkylating agent in the presence of an acid catalyst and a hydrocarbyl transfer reagent. google.comresearchgate.net While effective, these methods can generate byproducts and may not be optimally atom-economical.
Future synthetic strategies should aim to minimize waste by designing reactions where all reactant atoms are incorporated into the desired product. This could involve the use of catalytic processes that are highly selective and efficient. For example, exploring enzymatic or biocatalytic routes could offer a greener alternative to traditional chemical synthesis. Additionally, the development of continuous flow processes could improve efficiency and reduce waste compared to batch production methods.
Table 1: Comparison of Synthetic Strategies for Substituted Hydroquinones
| Synthetic Strategy | Advantages | Disadvantages | Potential for Improved Atom Economy |
| Friedel-Crafts Alkylation | Well-established, versatile | Use of stoichiometric acid catalysts, potential for side reactions | Development of recyclable solid acid catalysts |
| Ether Cleavage/Alkylation | Utilizes readily available starting materials | Can require harsh reaction conditions | Milder, more selective cleavage and alkylation methods |
| Catalytic Hydrogenation of Quinones | High yields, clean reactions | Requires pre-synthesized quinone, use of precious metal catalysts | Development of non-precious metal catalysts |
| Biocatalytic Synthesis | High selectivity, mild conditions | Slower reaction rates, potential for enzyme inhibition | Enzyme engineering to improve efficiency and stability |
In-depth Mechanistic Studies of Specific Reactions Utilizing Advanced Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Future research will increasingly rely on advanced analytical and computational techniques to probe these mechanisms in detail.
The oxidation of substituted phenols, a key reaction for hydroquinones, has been the subject of mechanistic studies. For example, the oxidation of 2,6-di-tert-butylphenol has been investigated, revealing the formation of various products depending on the oxidant and catalyst used. researchgate.net Kinetic studies on the alkylation of 2,6-di-tert-butylphenol have also provided insights into the reaction mechanism. lp.edu.ua
Advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, can be employed to detect and characterize short-lived reaction intermediates. nih.govresearchgate.net These experimental approaches, when combined with kinetic modeling, can provide a comprehensive picture of the reaction pathways. rsc.org For example, the formation of semiquinone radicals during the one-electron reduction of substituted p-benzoquinones has been studied, highlighting the stability of these radical species.
Development of Tailored Derivatization Strategies for Enhanced Functionality
The functionalization of the this compound core offers a promising avenue for creating new molecules with enhanced properties and tailored functionalities. By strategically adding or modifying chemical groups, researchers can fine-tune the compound's electronic, steric, and solubility characteristics for specific applications.
Derivatization can lead to compounds with improved biological activity. For instance, the synthesis of alkylthio and arylthio derivatives of 2-tert-butyl-1,4-benzoquinone has been shown to enhance their antioxidant and cytotoxic potential. researchgate.net These modifications can alter the redox potential and bioavailability of the parent molecule.
Future research in this area will focus on developing a broader range of derivatization strategies. This could include the introduction of polymerizable groups to incorporate the hydroquinone moiety into polymer backbones, thereby creating materials with built-in antioxidant properties. Another approach is the attachment of specific targeting groups to direct the molecule to particular sites of action in biological systems.
Computational Design of Hydroquinone Derivatives with Tuned Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. iau.iriau.ir This in-silico approach can significantly accelerate the design and discovery of new hydroquinone derivatives with desired characteristics, reducing the need for extensive experimental synthesis and testing.
DFT calculations can be used to predict various molecular properties, including redox potentials, bond dissociation energies, and reaction barriers. researchgate.net For example, DFT studies have been used to investigate the effect of substituents on the electronic properties of quinones and the adsorption of hydroquinone on surfaces. researchgate.netacs.org This knowledge is invaluable for designing derivatives with optimized antioxidant activity or specific electronic properties for materials science applications.
Future research will leverage machine learning and artificial intelligence in conjunction with DFT to screen large virtual libraries of hydroquinone derivatives. This will enable the identification of promising candidates with tailored reactivity for specific applications, such as highly efficient radical scavengers or redox-active components for energy storage devices.
Expanded Applications in Advanced Material Systems and Polymer Design
The inherent antioxidant and redox properties of this compound make it an attractive building block for the development of advanced materials and functional polymers. Research in this area is poised to expand beyond its traditional roles.
In polymer chemistry, substituted hydroquinones can be used as monomers to create novel polycarbonates and other polymers. For example, the melt polymerization of sterically hindered hydroquinones, such as tert-butyl hydroquinone, has been demonstrated to produce polycarbonates with potentially improved properties like hydrolytic stability. rsc.org
Future applications in materials science could include the development of:
Redox-active polymers for energy storage applications, where the hydroquinone/quinone couple can be used for reversible charge storage.
Self-healing polymers where the reversible antioxidant mechanism of the hydroquinone moiety can be harnessed to mitigate material degradation.
Functional coatings and adhesives with enhanced thermal and oxidative stability.
Biomaterials with incorporated antioxidant functionality to reduce oxidative stress in biological environments.
By exploring these research avenues, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to the development of new technologies and materials with significant societal benefits.
Q & A
Basic Research Questions
Q. What are the established analytical techniques for quantifying 2-T-butyl-6-methylhydroquinone in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used due to its sensitivity for phenolic compounds. Ensure calibration with certified reference materials (CRMs) and validate recovery rates using spiked samples. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives; derivatization with BSTFA or MSTFA enhances detectability . For environmental samples, solid-phase extraction (SPE) with C18 cartridges improves selectivity . Report uncertainties and detection limits following IUPAC guidelines .
Q. How can researchers synthesize this compound with high purity for experimental use?
- Methodological Answer : A Friedel-Crafts alkylation of hydroquinone with tert-butyl chloride in the presence of AlCl₃ is a common route. Purify via recrystallization in ethanol/water (70:30 v/v) to remove unreacted tert-butyl derivatives. Confirm purity using melting point analysis (literature range: 125–127°C) and ¹H NMR (δ 6.65 ppm for aromatic protons, δ 1.35 ppm for tert-butyl group). Purity ≥98% is critical for reproducibility in antioxidant studies .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported antioxidant mechanisms of this compound?
- Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., solvent polarity, pH). Systematically vary these parameters while monitoring radical scavenging activity via DPPH or ABTS assays. Use stopped-flow kinetics to compare hydrogen atom transfer (HAT) vs. electron transfer (ET) pathways. Cross-validate findings with computational models (DFT calculations for bond dissociation enthalpies) . If discrepancies persist, conduct isotopic labeling (e.g., deuterated solvents) to isolate mechanistic contributions .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS/MS. Identify degradation products (e.g., quinone derivatives) and assess their bioactivity. Use Arrhenius kinetics to extrapolate shelf-life. For oxidative stability, employ accelerated aging tests with controlled O₂ exposure and quantify oxidation markers (e.g., peroxide value) . Include positive controls like BHT for comparative analysis .
Q. How can researchers address inconsistencies in reported cytotoxicity data across cell lines?
- Methodological Answer : Standardize assay conditions (e.g., exposure time, serum concentration) and validate cell line authenticity (STR profiling). Perform dose-response curves (IC₅₀) with triplicate technical replicates. Use ROS-sensitive probes (e.g., DCFH-DA) to correlate cytotoxicity with oxidative stress. If results conflict, check for metabolic interference (e.g., CYP450 activity) using enzyme inhibitors . Publish raw data and statistical tests (ANOVA with post-hoc Tukey) to enhance transparency .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are critical when analyzing dose-dependent effects in antioxidant assays?
- Answer : Nonlinear regression (e.g., sigmoidal dose-response models) is essential for calculating EC₅₀ values. Use the Shapiro-Wilk test to confirm normality and Levene’s test for homogeneity of variances. For non-parametric data, apply Kruskal-Wallis with Dunn’s correction. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .
Q. How should researchers validate the specificity of this compound interactions in catalytic systems?
- Answer : Employ competitive inhibition assays with structural analogs (e.g., 2,5-di-tert-butylhydroquinone). Use isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme systems, conduct kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Validate findings with X-ray crystallography or cryo-EM if feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
